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Compound of Interest

Compound Name: Dynorphin B (1-29)

Cat. No.: B1602274 Get Quote

Porcine Dynorphin B (1-29), or Leumorphin, is an endogenous opioid peptide derived from the

precursor protein Prodynorphin. It is a potent agonist, primarily at the kappa-opioid receptor

(KOR).

Amino Acid Sequence: The 29-amino acid sequence of porcine Dynorphin B is as follows:

Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-

Tyr-Glu-Glu-Leu-Phe-Asp-Val

Table 1: Physicochemical Properties of Porcine Dynorphin B (1-29)

Property Value

Molecular Formula C₁₆₁H₂₃₆N₄₂O₄₈

Molecular Weight 3527.85 g/mol

Alternative Names
Leumorphin, Prodynorphin 228-256 (porcine),

Dynorphin B-29

Quantitative Pharmacological Data
Dynorphin B-29 interacts with multiple opioid receptor types. Early studies indicated that the

synthesized porcine peptide displaces mu (μ) and kappa (κ) receptor ligands with similar

affinity, while having a lower affinity for the delta (δ) receptor.[1] Functional activity, measured
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by the inhibition of smooth muscle contraction, shows potency in the order of guinea pig ileum

> mouse vas deferens > rabbit vas deferens > rat vas deferens.[1]

More recent studies on various dynorphin peptides provide insight into their functional

selectivity. While specific Ki and EC50 values for the full porcine Dynorphin B (1-29) are not

readily available in recent comparative literature, data for the closely related Dynorphin B (1-13)

at the delta-opioid receptor (δOR) are presented below as a reference.

Table 2: In Vitro Signaling Profile of Dynorphin Peptides at the Delta-Opioid Receptor (δOR)

Ligand
β-arrestin
Recruitment EC₅₀
(nM)

GTPγS Binding
EC₅₀ (nM)

cAMP Inhibition
IC₅₀ (nM)

Dynorphin B (1-13) 330 383 122

Dynorphin A (1-17) 83 488 21

Leu-Enkephalin 17 1.86 5.3

This data is provided for comparative purposes and was generated using CHO cells expressing

the δOR. It illustrates the concept of functional selectivity among dynorphin peptides.

Biosynthesis and Processing
Dynorphin peptides are synthesized as part of a larger precursor protein, Prodynorphin (pDyn).

Through a series of proteolytic cleavages by enzymes such as proprotein convertase 2 (PC2),

various active peptides are released.[2] Porcine Dynorphin B (1-29), or Leumorphin, is one

such product. It can be further processed to yield the shorter Dynorphin B (1-13), also known

as rimorphin.
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Caption: Biosynthetic pathway of Dynorphin B from the Prodynorphin precursor.

Signaling Pathways of Dynorphin B
Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), Dynorphin B

initiates a signaling cascade. The receptor is primarily coupled to the Gαi/o family of G-

proteins.[3][4] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cAMP levels. The dissociated Gβγ subunits can modulate ion channel activity, such

as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-gated inwardly rectifying K⁺

(GIRK) channels.[3][4] Furthermore, KOR activation triggers various mitogen-activated protein

kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are involved in longer-term

cellular responses.[2][3][4]
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Caption: Kappa-Opioid Receptor (KOR) signaling pathway activated by Dynorphin B.

Experimental Protocols
Peptide Sequencing by Mass Spectrometry
Determining the amino acid sequence of a peptide like Dynorphin B is foundational. The

modern standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Objective: To verify the primary amino acid sequence of a purified peptide.

Methodology:

Sample Preparation: The purified peptide is solubilized in a suitable buffer (e.g., 0.1% formic

acid in water).

Enzymatic Digestion (Optional for full-length peptide): For large proteins, digestion with a

protease like trypsin is necessary. For a 29-amino acid peptide, direct analysis is often

possible.

Liquid Chromatography (LC) Separation: The peptide solution is injected into a high-

performance liquid chromatography (HPLC) system, typically using a reversed-phase

column (e.g., C18). Peptides are separated based on hydrophobicity using a gradient of an

organic solvent like acetonitrile.

Mass Spectrometry (MS):

Ionization: As peptides elute from the LC column, they are ionized, commonly by

electrospray ionization (ESI).

MS1 Scan: The mass spectrometer scans for the mass-to-charge (m/z) ratios of the intact

peptide ions (precursor ions).

Fragmentation (MS/MS): Precursor ions of interest are isolated and fragmented, typically

via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed. The mass

differences between fragment ions (b- and y-ions) correspond to specific amino acid

residues, allowing for the reconstruction of the peptide sequence. This can be done via

database searching or de novo sequencing algorithms.
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Caption: Experimental workflow for peptide sequencing by LC-MS/MS.
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Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of porcine Dynorphin B (1-29) at κ, μ, and

δ opioid receptors.

Materials:

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human

opioid receptor subtype (κ, μ, or δ).

Radioligand: A high-affinity radioligand, e.g., [³H]-diprenorphine (non-selective) or a subtype-

selective radioligand.

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]

Non-specific Binding Control: 10 µM Naloxone.[5]

Test Compound: Porcine Dynorphin B (1-29) at various concentrations.

Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

Procedure:

Membrane Preparation: Thaw cell membranes and resuspend in ice-cold binding buffer to a

final protein concentration of approximately 20 µg per reaction tube.[5]

Assay Setup: In reaction tubes, combine:

The cell membrane suspension.

The radioligand at a fixed concentration (e.g., 0.2 nM [³H]-diprenorphine).[5]

Varying concentrations of the test compound (porcine Dynorphin B-29). For determining

non-specific binding, use 10 µM naloxone instead of the test compound. For total binding,

add binding buffer.
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Incubation: Incubate the mixture at room temperature for 1 hour to allow the binding to reach

equilibrium.[5]

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates receptor-bound radioligand from the free radioligand.[5]

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining

unbound radioligand.[5]

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the

bound radioactivity using a liquid scintillation counter.[5]

Data Analysis: Plot the percentage of specific binding against the log concentration of the

test compound to determine the IC₅₀ (the concentration of test compound that inhibits 50% of

specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]

cAMP Functional Assay
This assay measures the ability of a ligand to activate Gαi/o-coupled receptors by quantifying

the resulting inhibition of forskolin-stimulated cAMP production.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of porcine Dynorphin B (1-29) at

the kappa-opioid receptor.

Materials:

Cell Line: PC12 or HEK293 cells stably expressing the kappa-opioid receptor.[7]

Stimulant: Forskolin (to activate adenylyl cyclase).[7]

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.[7]

Test Compound: Porcine Dynorphin B (1-29) at various concentrations.

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.[7]

Procedure:
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Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

Pre-incubation: Replace the culture medium with assay buffer containing a

phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for

30 minutes.

Compound Addition: Add varying concentrations of porcine Dynorphin B (1-29) to the wells.

Stimulation: Add a fixed concentration of forsklin (e.g., 20 µM) to all wells (except the basal

control) to stimulate cAMP production.[7]

Incubation: Incubate the plate at 37°C for 30 minutes.[7]

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.

cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit

and a plate reader.

Data Analysis: Plot the cAMP levels against the log concentration of Dynorphin B (1-29) to
generate a dose-response curve and determine the IC₅₀ value for the inhibition of forskolin-

stimulated cAMP production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9013522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9013522/
https://bio-protocol.org/exchange/minidetail?id=2680118&type=30
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Opioid_Receptor_Binding_of_Novel_Compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8112862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8112862/
https://www.benchchem.com/product/b1602274#amino-acid-sequence-of-porcine-dynorphin-b-1-29
https://www.benchchem.com/product/b1602274#amino-acid-sequence-of-porcine-dynorphin-b-1-29
https://www.benchchem.com/product/b1602274#amino-acid-sequence-of-porcine-dynorphin-b-1-29
https://www.benchchem.com/product/b1602274#amino-acid-sequence-of-porcine-dynorphin-b-1-29
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1602274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

